molecular formula C18H14N4OS B14372452 N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine CAS No. 90208-28-9

N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B14372452
CAS No.: 90208-28-9
M. Wt: 334.4 g/mol
InChI Key: JHMQYGHPNXJNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a quinoline moiety attached to a thiadiazole ring through an oxy-methyl linkage The phenyl group is attached to the nitrogen atom of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of quinoline-8-ol with chloromethyl phenyl sulfide to form the intermediate compound, which is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine is unique due to the presence of both quinoline and thiadiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further enhance its significance in scientific research and industrial applications.

Properties

CAS No.

90208-28-9

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-phenyl-5-(quinolin-8-yloxymethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H14N4OS/c1-2-8-14(9-3-1)20-18-22-21-16(24-18)12-23-15-10-4-6-13-7-5-11-19-17(13)15/h1-11H,12H2,(H,20,22)

InChI Key

JHMQYGHPNXJNJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)COC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.